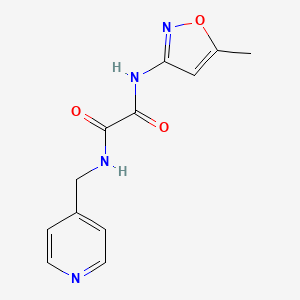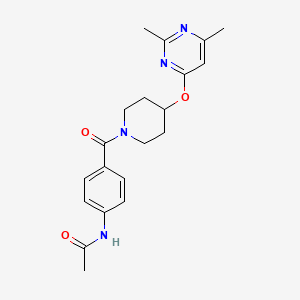
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyridine rings. The exact structure would depend on the positions of these rings and the other groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with isoxazole and pyridine rings are known to undergo a variety of chemical reactions. These can include reactions with nucleophiles and electrophiles, as well as various types of rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyridine rings. These rings can influence properties such as solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Applications
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide and its derivatives demonstrate significant antiviral activity, particularly against human rhinovirus (HRV) 3C protease, indicating potential for therapeutic use in treating HRV infections. Compound 1, an analog, has shown potent in vitro activity against all tested HRV serotypes and clinical isolates, highlighting its role in inhibiting HRV 3C-mediated polyprotein processing in infected cells. This compound's pharmacokinetics and safety profile in humans suggest its oral bioavailability and tolerability at high doses, paving the way for potential clinical applications in antiviral therapy (Patick et al., 2005).
Chemical Synthesis Enhancements
The compound and related structures have been utilized as ligands in catalyzed chemical reactions. For example, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) significantly promotes the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with aryl iodides at room temperature. This application showcases its versatility in organic synthesis, offering a method to create diverse N-arylation products under mild conditions, which is crucial for pharmaceutical and materials chemistry research (Bhunia, De, & Ma, 2022).
Potential in Material Sciences
The compound's derivatives have been explored for their potential in materials science, such as in the development of metal-organic frameworks (MOFs). Mixed-lanthanide MOFs utilizing similar chemical structures have been synthesized, offering applications as ratiometric luminescent sensors for detecting temperature over a broad range. These MOFs exhibit excellent linear response relationships with temperature, highlighting their utility in designing temperature sensors and their potential for application in physiological environments (Yang et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENKFZBYIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)
![1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one](/img/structure/B2943507.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)


![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)


![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)
![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2943528.png)